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An In-Depth Technical Guide to the Development of AV5124 for Influenza A and B

Introduction

The persistent global health threat posed by seasonal and pandemic influenza underscores the
urgent need for novel antiviral therapies. The emergence of drug-resistant variants to existing
treatments, such as neuraminidase inhibitors, has further intensified this need.[1][2] A
significant breakthrough in influenza therapy was the development of cap-dependent
endonuclease (CEN) inhibitors, like baloxavir marboxil, which target a crucial step in viral
replication.[1][3] This whitepaper provides a detailed technical overview of the development of
AV5124, a second-in-class CEN inhibitor, for the treatment of influenza A and B infections.
AV5124, a structural analogue of baloxavir, has shown promise in preclinical and early clinical
studies, demonstrating potent antiviral activity, including against resistant strains.[3][4]

AV5124: Overview and Mechanism of Action

AV5124 is an orally administered prodrug that is metabolized into its active form, AV5116.[1][3]
Structurally, AV5124 is an analogue of baloxavir marboxil (BXM), and its active metabolite
AV5116 is an analogue of baloxavir acid (BXA).[3]

The primary target of AV5116 is the cap-dependent endonuclease (CEN) enzyme located in the
polymerase acidic (PA) subunit of the influenza virus polymerase complex.[3][5][6] This enzyme
is essential for the initiation of viral MRNA synthesis through a process known as "cap-
snatching," where it cleaves the 5' caps from host cell pre-mRNAs to serve as primers for viral
transcription.[6]
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AV5116 inhibits this process by binding to the active site of the CEN.[1] The molecule is
composed of two key functional parts: a metal-binding group (MBG) that coordinates with
manganese ions (Mn2+) in the enzyme's active site, and a bulky hydrophobic group (BHG) that
interacts with surrounding amino acids.[3] By blocking the endonuclease activity, AV5116
effectively halts viral gene transcription and replication.[7] This mechanism is distinct from
neuraminidase inhibitors, providing an alternative for treating resistant influenza strains.[4][8]

Caption: Mechanism of action of AV5124/AV5116. (Max-Width: 760px)

Preclinical Development

The preclinical evaluation of AV5124 and its active form AV5116 involved extensive in vitro and
in vivo studies to determine its antiviral potency, safety profile, and efficacy.

In Vitro Antiviral Activity

The inhibitory activity of AV5116 was assessed against a panel of influenza A and B viruses
using plaque-reduction assays in Madin-Darby canine kidney (MDCK) cells.[3] The results
demonstrated that AV5116 has nanomolar range potency comparable to baloxavir acid (BXA).
[1][3] Notably, AV5116 showed significant potency against influenza strains with reduced
susceptibility to BXA, specifically those carrying the I38T substitution in the PA protein.[3][9]

Table 1: In Vitro Activity of AV5116 vs. BXA in Plague-Reduction Assay
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Virus Strain PA Variant AV5116 ECso (nM) BXA ECso (nM)

Influenza A

A/California/04/2009

138-WT 0.70+0.10 0.65+0.10
(HIN1)pdmO09
A/California/04/2009

38T 10.1+1.1 25.0+4.1
(HIN1)pdmO09
AlTexas/71/2017

138-WT 0.29 £ 0.05 0.25+0.03
(H3N2)
AlTexas/71/2017

38T 1.8+0.2 3.5+0.7
(H3N2)
Influenza B
B/Brisbane/60/2008 138-WT 1.9+0.2 21+0.3
B/Brisbane/60/2008 138T 25+0.2 2.8+0.3

Data sourced from lvashchenko et al., 2021.[3]

In Vivo Efficacy in Mouse Model

The efficacy of orally administered AV5124 was evaluated in BALB/c mice infected with a lethal
dose of mouse-adapted influenza A/California/04/2009 (H1N1)pdmO0S9 virus.[3] Treatment with
AV5124 resulted in a dose-dependent increase in survival rates and a reduction in virus-
induced weight loss.[3] A single 50 mg/kg dose completely protected the animals from virus-
caused death.[1][3]

Table 2: Efficacy of AV5124 in Influenza A (HLN1) Infected Mice

Treatment Group Dose (mg/kg) Survival Rate (%)
Vehicle Control - 0%

AV5124 20 60%

AVv5124 50 100%
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Data sourced from lvashchenko et al., 2021.[1][3]

Safety and Toxicity Profile

Preclinical safety assessments revealed a favorable profile for AV5124 and AV5116.[1]
o Cytotoxicity: AV5116 exhibited low cytotoxicity in MDCK cells.[1][9]
o Mitochondrial Toxicity: No mitochondrial toxicity was observed.[1]

o Acute Toxicity: In an acute toxicity study, a single oral administration of AV5124 at a dosage
of 2000 mg/kg to healthy CD-1 mice induced no clinical signs of toxicity over a 14-day
observation period.[3] Macroscopic examination of major organs revealed no abnormalities.
[3] This places AV5124 in the non-hazardous category 5 according to the Globally
Harmonized Classification System.[3]

Clinical Development
AV5124 has progressed into clinical development, with Phase | trials successfully completed.

[2][4][8]

e Phase | Studies: Recently concluded Phase | clinical trials demonstrated that AV5124 has
remarkable safety and tolerability in human subjects.[4][7] The blood drug levels achieved
after a single oral dose were consistent with potent and sustained virus suppression for
several days.[4][8]

o Current Status: The drug is currently in Phase | development for Influenzavirus B infections.

[5]

o Future Plans: Based on the excellent safety profile and known potency, AV5124 is poised to
advance into Phase lI-ll efficacy studies.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
key experimental protocols used in the development of AV5124 are summarized below.

Plague-Reduction Assay
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This assay was used to determine the in vitro antiviral activity of the compounds.

e Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are
prepared in 6-well plates.

 Virus Inoculation: Cells are infected with a specific influenza virus strain at a concentration
calculated to produce a countable number of plaques.

o Compound Application: Immediately after infection, the virus inoculum is removed, and the
cells are overlaid with agar containing serial dilutions of the test compound (e.g., AV5116 or
BXA).

 Incubation: Plates are incubated for 2-3 days at 37°C in a CO:z incubator to allow for plaque
formation.

 Visualization and Analysis: The agar overlay is removed, and cells are stained with crystal
violet to visualize the plaques. The number of plaques at each compound concentration is
counted.

e ECso Calculation: The 50% effective concentration (ECso), the concentration of the
compound that reduces the number of plaques by 50% compared to the virus control, is
calculated using regression analysis.[3]

In Vivo Mouse Efficacy Study

This protocol assesses the protective efficacy of AV5124 against a lethal influenza challenge.
e Animal Model: BALB/c mice are used for the study.

» Virus Challenge: Mice are intranasally inoculated with a lethal dose (e.g., 10 MLDso) of a
mouse-adapted influenza virus, such as A/California/04/2009 (H1IN1)pdmQ09.[3]

o Compound Administration: Test compounds (AV5124) or a vehicle control (0.5% HPMC) are
administered by oral gavage at specified doses (e.g., 20 and 50 mg/kg). The dosing
schedule involves single boluses administered immediately and 12 hours after virus
inoculation.[3]
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e Monitoring: The animals are monitored daily for 16 days for changes in body weight and

survival.[3]

» Viral Load Assessment: A subset of mice from each group is euthanized 24 hours post-
inoculation, and their lungs are harvested to determine viral titers, typically by plaque assay
on MDCK cells.[3]

o Data Analysis: Survival curves are analyzed using Kaplan-Meier analysis, and statistical
significance in weight change and viral titers is determined using appropriate tests like
ANOVA.[3]
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Caption: Experimental workflow for the in vivo mouse efficacy study. (Max-Width: 760px)

Acute Toxicity Study

This study evaluates the safety of a high dose of the compound.[3]
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e Animal Model: Healthy male CD-1 mice (n=5) are used.[3]

e Compound Administration: A single high dose of AV5124 (2000 mg/kg) is administered orally
as a single bolus in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC).[3]

o Observation Period: The animals are observed for 14 days.[3]

o Parameters Monitored: Clinical signs of toxicity, changes in body weight, and food/water
consumption are recorded.[3]

o Necropsy: At the end of the observation period, animals are euthanized, and major organs
(lungs, intestine, kidney, spleen) are excised for macroscopic examination.[3]

Conclusion and Future Directions

AV5124 is a promising second-in-class cap-dependent endonuclease inhibitor with significant
potential for the treatment of influenza A and B.[1] Preclinical studies have demonstrated its
potent in vitro activity, including against baloxavir-resistant strains, and high efficacy in animal
models.[3] The successful completion of Phase | clinical trials has established its safety and
tolerability in humans, paving the way for further clinical investigation.[2][7]

Future research will focus on Phase Il and Il clinical trials to establish the efficacy of AV5124 in
patients with acute uncomplicated influenza. These studies will be critical in determining its
clinical utility, optimal dosing, and potential advantages over existing therapies. The
development of AV5124 represents a significant step forward in the fight against influenza,
offering a new therapeutic option that could address the challenges of antiviral resistance.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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